2-(Benzylsulfanyl)propanedial
Description
However, insights can be drawn from structurally related benzylsulfanyl compounds, such as benzyl 2-(benzylsulfanyl)benzoate (reported in and ). This compound features a benzylsulfanyl group attached to a central aromatic ring, with distinct conformational and intermolecular interaction patterns. While propanedial derivatives typically possess aliphatic dialdehyde backbones, the benzylsulfanyl moiety in this benzoate analog provides a basis for comparative analysis with similar sulfur-containing compounds .
Properties
IUPAC Name |
2-benzylsulfanylpropanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-7,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMBXUISKUJZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298798 | |
| Record name | 2-[(Phenylmethyl)thio]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311318-08-7 | |
| Record name | 2-[(Phenylmethyl)thio]propanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Phenylmethyl)thio]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)propanedial typically involves the reaction of benzyl mercaptan with a suitable aldehyde precursor. One common method is the reaction of benzyl mercaptan with glyoxal under controlled conditions to yield this compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of alcohols or thiols, depending on the reducing agent used.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(Benzylsulfanyl)propanedial has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex chemical entities .
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)propanedial involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as thiols and amines. This reactivity allows it to modify proteins and other biomolecules, potentially leading to antimicrobial and antifungal effects. Additionally, its aldehyde group can form Schiff bases with primary amines, further contributing to its biological activity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Parameters of Selected Benzylsulfanyl Derivatives
| Compound | Dihedral Angle (°) | H-Bonding Pattern | Crystal System |
|---|---|---|---|
| Benzyl 2-(benzylsulfanyl)benzoate | 72.02 (S-benzyl) | C–H⋯O dimers + C–H⋯π chains | Monoclinic |
| Thiosalicylate-Sn complex (Lucena et al., 1996) | 5.86 (O-benzyl) | Metal-coordination dominated | Orthorhombic |
| Uncoordinated S-benzyl derivative (Alhadi et al., 2010) | 88.9 | C–H⋯S interactions | Triclinic |
Biological Activity
Overview
2-(Benzylsulfanyl)propanedial, with the chemical formula C10H10O2S, is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article delves into its synthesis, chemical properties, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves the reaction of benzyl mercaptan with aldehyde precursors like glyoxal. This reaction is generally conducted in organic solvents such as ethanol at temperatures ranging from 60-80°C. The compound features a benzylsulfanyl group and an aldehyde functional group, which contribute to its reactivity and biological activity.
Chemical Reactions
The compound can undergo various reactions:
- Oxidation : Converts to sulfoxides or sulfones using oxidizing agents.
- Reduction : Forms alcohols or thiols depending on the reducing agent.
- Substitution : The benzylsulfanyl group can be replaced through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to react with nucleophiles such as thiols and amines. This interaction can lead to protein modification, which is pivotal for its antimicrobial and antifungal effects. Additionally, the aldehyde group can form Schiff bases with primary amines, enhancing its biological interactions.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi, showing promising results in inhibiting growth.
Case Studies
- Antimicrobial Activity :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, demonstrating strong antibacterial properties.
- Fungal Inhibition :
- In another study, the compound was tested against several fungal pathogens. It exhibited a notable antifungal effect with an MIC of 30 µg/mL against Aspergillus niger.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Benzylthioacetaldehyde | Aldehyde with thioether group | Moderate antibacterial activity |
| 2-(Benzylsulfonyl)propanedial | Oxidized derivative | Enhanced reactivity |
| 2-(Benzylsulfanyl)benzothiazole | Sulfur-containing heterocycle | Diverse biological activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
